反式-(3-Boc-氨基)-4-氟吡咯烷

描述

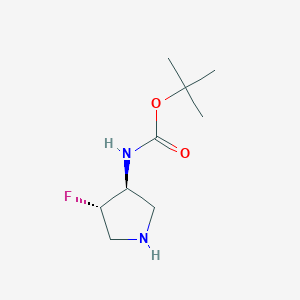

Trans-(3-Boc-amino)-4-fluoropyrrolidine is a fluorinated pyrrolidine derivative that is of significant interest in the field of medicinal chemistry due to its potential use as a building block for pharmaceutical compounds. The presence of the fluorine atom and the Boc-protected amino group makes it a valuable compound for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related fluorinated pyrrolidine derivatives has been reported in several studies. For instance, the asymmetric synthesis of cis-(S,R)-3-amino-4-fluoro-1-methylpyrrolidine was achieved starting from a chiral, non-racemic azido-hydroxypyrrolidinone, with deoxyfluorination conditions developed to achieve inversion of the chiral center with high stereoselectivity . Additionally, practical syntheses of Boc-protected 4-fluoro and 4-difluoroprolines from trans-4-hydroxyproline have been described, yielding Boc-cis-4-fluoro-L-proline and its derivatives . These methods could potentially be adapted for the synthesis of trans-(3-Boc-amino)-4-fluoropyrrolidine.

Molecular Structure Analysis

The molecular structure of fluorinated pyrrolidine derivatives is characterized by the presence of a fluorine atom, which can significantly influence the molecule's physical and chemical properties. The absolute configuration of asymmetric carbons in related compounds has been determined using techniques such as X-ray diffraction and circular dichroism . These methods are crucial for confirming the stereochemistry of such molecules, which is essential for their biological activity.

Chemical Reactions Analysis

Fluorinated pyrrolidine derivatives, including trans-(3-Boc-amino)-4-fluoropyrrolidine, can participate in various chemical reactions. The presence of the Boc-protected amino group allows for selective reactions at this site, while the fluorine atom can be involved in nucleophilic substitution reactions. The synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines involves the regioselective bromofluorination of N-Boc-protected methylenepiperidine and methylenepyrrolidine . Such reactions are indicative of the reactivity patterns that might be expected for trans-(3-Boc-amino)-4-fluoropyrrolidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amino acids and their derivatives are influenced by the electronegative fluorine atom. This can lead to unique NMR spectroscopic signatures, as well as influence the compound's solubility, boiling point, and stability. The compounds are often characterized using IR, 1H-, 13C-, and 19F-NMR spectroscopy, mass spectrometry, and elemental analysis . These properties are important for the practical use of trans-(3-Boc-amino)-4-fluoropyrrolidine in synthetic chemistry and pharmaceutical development.

科学研究应用

合成和结构研究

- 氟化氨基酸的合成:反式-(3-Boc-氨基)-4-氟吡咯烷是合成光学纯 N-Boc 保护的氟代脯氨酸的关键中间体,用作研究氨酰基-脯氨酸肽键顺式/反式异构化的探针 (Demange 等,2001)。

- 氟化药物的构建模块:该化合物也是合成氟化氮杂杂环的重要组成部分,这些杂环充当各种药物化合物的双功能构建模块 (Verniest 等,2010)。

药物化学和药物设计

- 在二肽基肽酶-IV 抑制剂中的应用:该化合物参与二肽基肽酶-IV 抑制剂类似物的合成,表明其与糖尿病等疾病药物的开发相关 (Xu 等,2004)。

催化和反应研究

- 有机反应中的催化性能:反式-(3-Boc-氨基)-4-氟吡咯烷衍生物已用于研究有机合成中的催化性能,例如醛醇加成反应 (Al-Momani 和 Lataifeh,2013)。

放射化学

- 放射性示踪剂的合成:该化合物已被用于合成正电子发射断层扫描 (PET) 放射性示踪剂,特别是在研究基质蛋白合成中 (Hamacher,1999)。

构象受限衍生物的合成

- 受限模拟物的合成:研究包括合成反式-(3-Boc-氨基)-4-氟吡咯烷的构象受限衍生物,以研究取代基对肽中酰胺偏好的影响 (Krow 等,2011)。

未来方向

作用机制

Target of Action

Compounds with boc (tert-butyl carbamate) protection are often used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.

Mode of Action

Boc-protected amines are known to be involved in the formation of amide bonds . This suggests that trans-(3-Boc-amino)-4-fluoropyrrolidine may interact with its targets through the formation of amide bonds, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

Boc-protected compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied in the formation of carbon-carbon bonds. This suggests that trans-(3-Boc-amino)-4-fluoropyrrolidine may be involved in biochemical pathways related to the formation and modification of carbon-carbon bonds.

Pharmacokinetics

The boc group is known to increase the stability of amines, which could potentially enhance the bioavailability of the compound .

Action Environment

The action of trans-(3-Boc-amino)-4-fluoropyrrolidine can be influenced by various environmental factors. For instance, the stability of Boc-protected amines can be affected by pH, temperature, and the presence of certain chemicals . Therefore, these factors could potentially influence the action, efficacy, and stability of trans-(3-Boc-amino)-4-fluoropyrrolidine.

属性

IUPAC Name |

tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSDDSIFAGBZLT-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101177914 | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101177914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

213388-72-8 | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213388-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101177914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。